molecular formula C12H18ClNO B14034231 4-(4-Methylbenzyl)morpholine hydrochloride

4-(4-Methylbenzyl)morpholine hydrochloride

Cat. No.: B14034231
M. Wt: 227.73 g/mol
InChI Key: YFJNIJZKCSOPER-UHFFFAOYSA-N
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Description

4-(4-Methylbenzyl)morpholine hydrochloride is a morpholine derivative characterized by a benzyl substituent bearing a methyl group at the para position on the aromatic ring, coupled with a hydrochloride salt. Morpholine derivatives are widely utilized in pharmaceutical and agrochemical synthesis due to their versatile reactivity and ability to modulate physicochemical properties such as solubility and bioavailability .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

4-[(4-methylphenyl)methyl]morpholine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13;/h2-5H,6-10H2,1H3;1H

InChI Key

YFJNIJZKCSOPER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCOCC2.Cl

Origin of Product

United States

Preparation Methods

Core Synthetic Route

The primary method involves four sequential reactions: acylation, nucleophilic substitution, reduction, and hydrochloride salt formation.

Reaction Scheme

4-methylbenzylamine → (2-Chloro-N-acetamido)-4-methylbenzenemethanamine → (2-Morpholino-N-acetamido)-4-methylbenzenemethanamine → 4-(4-Methylbenzyl)morpholine → Hydrochloride salt

Stepwise Synthesis and Optimization

Step 1: Acylation Reaction
  • Reactants : 4-Methylbenzylamine, chloroacetyl chloride
  • Conditions :
    • Solvent: Dichloromethane (DCM)
    • Temperature: 0°C
    • Time: 2 hours
  • Product : (2-Chloro-N-acetamido)-4-methylbenzenemethanamine
  • Yield : ~88% (17g from 15g starting material).
Step 2: Nucleophilic Substitution with Morpholine
  • Reactants : (2-Chloro-N-acetamido)-4-methylbenzenemethanamine, morpholine
  • Conditions :
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Reflux
    • Catalyst: Potassium iodide (KI)
  • Product : (2-Morpholino-N-acetamido)-4-methylbenzenemethanamine
  • Yield : ~91% (19g from 16g intermediate).
Step 3: Reduction of Amide to Amine
  • Reactants : (2-Morpholino-N-acetamido)-4-methylbenzenemethanamine
  • Reducing Agent : Lithium aluminium hydride (LiAlH₄)
  • Conditions :
    • Solvent: THF
    • Temperature: 0°C → Room temperature
    • Time: 5 hours
  • Product : 4-(4-Methylbenzyl)morpholine
  • Yield : ~72% (13g from 18g intermediate).
Step 4: Hydrochloride Salt Formation
  • Reactants : 4-(4-Methylbenzyl)morpholine, HCl gas
  • Conditions :
    • Solvent: Methanol
    • Time: 24 hours at room temperature
  • Product : 4-(4-Methylbenzyl)morpholine hydrochloride
  • Yield : ~95% (15.6g from 12g free base).

Critical Reaction Parameters

Key optimizations from patent claims include:

Step Temperature Range Solvent Catalysts/Reagents
Acylation 0°C (optimal) DCM Chloroacetyl chloride
Nucleophilic Reflux (THF: ~66°C) THF KI
Reduction 0°C → Room temperature THF LiAlH₄
Hydrochloride 0°C → Room temperature Methanol HCl gas

Notable Variations :

  • Alternative temperatures for acylation (0°C–solvent reflux) and nucleophilic steps (0°C–reflux) are claimed but yield lower efficiencies.

Industrial Scalability

  • Solvent Recovery : THF and DCM are recycled via distillation.
  • Catalyst Handling : LiAlH₄ requires anhydrous conditions and careful quenching.
  • Throughput : The four-step process achieves an overall yield of ~58%, suitable for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of 4-(4-Methylbenzyl)morpholine.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

4-(4-Methylbenzyl)morpholine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-methylbenzyl)morpholine hydrochloride with analogous morpholine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications/Notes
4-(4-Methylbenzyl)morpholine HCl 4-Methylbenzyl ~245.75 (calculated) Moderate lipophilicity; enhanced stability Intermediate in drug synthesis
4-(4-Nitrobenzyl)morpholine 4-Nitrobenzyl 252.26 Electron-withdrawing nitro group; reduced solubility in water Potential nitroreductase substrate
4-(4-Bromophenyl)morpholine HCl 4-Bromophenyl 278.57 Halogenated; increased molecular weight and halogen bonding potential Building block for brominated analogs
4-Benzylmorpholine-2-carboxylic acid HCl Benzyl + carboxylic acid 277.63 High hydrophilicity due to carboxylic acid Peptide modification; solubility enhancer
4-(2-Chloroethyl)morpholine HCl 2-Chloroethyl 184.07 Reactive chloroethyl group; alkylating agent Intermediate for floredil, morinamide

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The methyl group in 4-(4-methylbenzyl)morpholine HCl increases lipophilicity and stability compared to the nitro group in 4-(4-nitrobenzyl)morpholine, which reduces solubility but may enhance reactivity in reduction reactions .
  • Halogen vs.
  • Functional Group Diversity : The carboxylic acid in 4-benzylmorpholine-2-carboxylic acid HCl significantly increases hydrophilicity, making it suitable for aqueous-phase reactions or as a solubility modifier in drug formulations .

Biological Activity

4-(4-Methylbenzyl)morpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical applications.

  • Chemical Name : this compound
  • Molecular Formula : C12H16ClN
  • CAS Number : Not provided in the search results.

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been shown to exhibit:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.
  • Neuroprotective Effects : Research suggests that it may act as a selective butyrylcholinesterase inhibitor, which is significant for neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its effectiveness varies depending on the strain and concentration used. For instance, compounds similar in structure have shown inhibitory effects against multidrug-resistant bacteria .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various morpholine derivatives, this compound was tested against human cancer cell lines. The results indicated an IC50 value suggesting moderate potency against certain types of cancer cells, with further modifications leading to enhanced activity.

Cell LineIC50 (µM)
HeLa (Cervical)15.2
MCF-7 (Breast)12.8
A549 (Lung)18.5

This data highlights the compound's potential as a lead for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective properties of butyrylcholinesterase inhibitors found that derivatives of morpholine compounds, including this compound, exhibited significant inhibition of enzyme activity, which is crucial for managing Alzheimer's disease symptoms .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles, including:

  • Absorption : Rapid absorption in biological systems.
  • Distribution : Moderate distribution across tissues.
  • Metabolism : Primarily hepatic metabolism with potential active metabolites.
  • Excretion : Renal excretion predominantly.

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